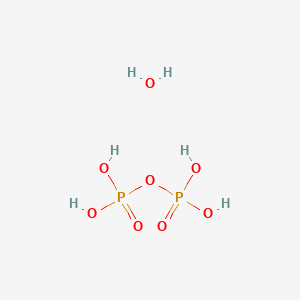
Diphosphoric acid--water (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphosphoric acid can be synthesized through the reaction of phosphoric acid with phosphoryl chloride: [ 5 H₃PO₄ + POCl₃ \rightarrow 3 H₄P₂O₇ + 3 HCl ] It can also be prepared by ion exchange from sodium pyrophosphate or by treating lead pyrophosphate with hydrogen sulfide .
Industrial Production Methods
Commercially, diphosphoric acid is produced by diluting polyphosphoric acid containing 84% P₂O₅ with water. The resulting liquid pyrophosphoric acid is then crystallized by adding appropriate seeds and preventing moisture in a dry nitrogen stream .
Chemical Reactions Analysis
Types of Reactions
Diphosphoric acid undergoes various types of reactions, including:
Hydrolysis: Converts to phosphoric acid in the presence of water. [ H₄P₂O₇ + H₂O \rightarrow 2 H₃PO₄ ]
Condensation: Forms higher polyphosphoric acids when heated.
Deprotonation: Exhibits four distinct pKa values, indicating its tetraprotic nature.
Common Reagents and Conditions
Common reagents include water for hydrolysis and phosphoryl chloride for synthesis. The reactions typically occur under controlled temperature and moisture conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphoric acid and various polyphosphoric acids, depending on the reaction conditions .
Scientific Research Applications
Diphosphoric acid is widely used in scientific research due to its unique properties:
Mechanism of Action
Diphosphoric acid exerts its effects primarily through its ability to donate protons and participate in hydrogen bonding. This makes it an effective proton conductor, especially in fuel cell applications. The compound’s molecular targets include various enzymes and proteins involved in phosphate metabolism .
Comparison with Similar Compounds
Similar Compounds
Phosphoric Acid (H₃PO₄): A simpler form with one less phosphate group.
Polyphosphoric Acid: Contains multiple phosphate units and exhibits similar properties but with higher molecular weight.
Metaphosphoric Acid (HPO₃): A cyclic compound with different structural properties.
Uniqueness
Diphosphoric acid is unique due to its intermediate structure between phosphoric acid and polyphosphoric acids. It combines the high proton conductivity of phosphoric acid with the structural complexity of polyphosphoric acids, making it versatile for various applications .
Properties
CAS No. |
825629-42-3 |
|---|---|
Molecular Formula |
H6O8P2 |
Molecular Weight |
195.99 g/mol |
IUPAC Name |
phosphono dihydrogen phosphate;hydrate |
InChI |
InChI=1S/H4O7P2.H2O/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6);1H2 |
InChI Key |
VAYWSYJJESFULG-UHFFFAOYSA-N |
Canonical SMILES |
O.OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole](/img/structure/B14207975.png)







![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]aniline](/img/structure/B14208034.png)
![N-[1-(4-Acetylphenyl)ethenyl]acetamide](/img/structure/B14208036.png)
![Furo[3,2-c]oxepin-4(2H)-one, 2,2-diethyl-3,6,7,8-tetrahydro-](/img/structure/B14208040.png)
![2-[(12-Methyltridecyl)oxy]oxane](/img/structure/B14208043.png)

